![molecular formula C17H14BrN3O4 B2380725 N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 891128-28-2](/img/structure/B2380725.png)
N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide
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Overview
Description
The compound “N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-3,5-dimethoxybenzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, an oxadiazole ring, and a bromophenyl group . These groups are common in many pharmaceuticals and could potentially give this compound a variety of biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the oxadiazole ring and the benzamide group .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions like electrophilic substitution, nucleophilic substitution, and various types of coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the bromophenyl group could make it relatively heavy and possibly increase its reactivity .Scientific Research Applications
Antiviral Activity
Indole derivatives, including our compound of interest, have demonstrated antiviral potential. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were investigated as antiviral agents against influenza A. Among these, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate exhibited inhibitory activity with an IC50 of 7.53 μmol/L .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives displayed potent antiviral activity against Coxsackie B4 virus .
Antimicrobial Properties
Our compound has been evaluated for its antimicrobial effects:
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O4/c1-23-13-7-11(8-14(9-13)24-2)15(22)19-17-21-20-16(25-17)10-3-5-12(18)6-4-10/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPVHDKOXQUFAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide |
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